6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Overview
Description
6,6-Difluoro-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H7F2N . It is also known as 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride .
Synthesis Analysis
The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis
The InChI code for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane is 1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2 . The molecular weight of this compound is 119.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane include a molecular weight of 119.11 . It is a solid at room temperature . The storage temperature is 28 C .Scientific Research Applications
Application in Antiviral Medications
- Summary of Application : “6,6-Difluoro-3-azabicyclo[3.1.0]hexane” is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
- Methods of Application : The synthesis of this compound involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .
Application in the Synthesis of Opioid Antagonists
- Summary of Application : “6,6-Difluoro-3-azabicyclo[3.1.0]hexane” is used in the synthesis of a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives, which are crucial in the production of opioid antagonists like CP-866,087 .
- Methods of Application : The synthesis involves a gram-scale cyclopropanation reaction of maleimides, which provides these derivatives in high yields and diastereoselectivities .
- Results or Outcomes : The major diastereoisomers could be easily isolated by chromatography on silica gel .
Application in the Synthesis of COVID-19 Medications
- Summary of Application : “6,6-Difluoro-3-azabicyclo[3.1.0]hexane” is a key raw material used in the synthesis of pf-07321332, an oral medication used for the treatment of COVID-19 .
- Methods of Application : The synthesis of this compound involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .
properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBUVDSNXSMDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282633 | |
Record name | 6,6-Difluoro-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-3-azabicyclo[3.1.0]hexane | |
CAS RN |
1215166-78-1 | |
Record name | 6,6-Difluoro-3-azabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215166-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6-Difluoro-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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